

4-Bromobenzo[a]anthracene CAS number

61921-39-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromobenzo[a]anthracene

Cat. No.: B1265999

[Get Quote](#)

4-Bromobenzo[a]anthracene: A Technical Guide

CAS Number: 61921-39-9

This technical guide provides a comprehensive overview of **4-Bromobenzo[a]anthracene**, a halogenated polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this compound is limited, this guide consolidates available information and provides context based on the known properties of related benzo[a]anthracene derivatives and brominated PAHs.

Physicochemical Properties

4-Bromobenzo[a]anthracene is a solid organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	61921-39-9	[1] [2] [3]
Molecular Formula	C ₁₈ H ₁₁ Br	[1]
Molecular Weight	307.18 g/mol	[1]
Melting Point	215-216 °C	[1]
Boiling Point	483 °C	[1]
Density	1.477 g/cm ³	[1]
Appearance	Light yellow to yellow to green powder/crystal	[3]
Synonyms	4-bromotetraphene, 4-bromobenz[a]anthracene	[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Bromobenzo[a]anthracene** is not readily available in the cited literature, its synthesis can be inferred from general knowledge of electrophilic aromatic substitution reactions on polycyclic aromatic hydrocarbons.

Proposed Synthetic Pathway:

Direct bromination of benzo[a]anthracene is a plausible route. Electrophilic substitution on the benzo[a]anthracene ring system is known to be regioselective. Studies on the electrophilic substitution of benz[a]anthracene indicate that the C-7 and C-12 positions are the most reactive. However, substitution at other positions, including the C-4 position, can occur, potentially influenced by reaction conditions and the presence of directing groups. A common brominating agent for such reactions is N-bromosuccinimide (NBS), often in a suitable solvent like acetonitrile.[\[4\]](#)

Experimental Protocol (Hypothetical): Bromination of Benzo[a]anthracene

- Dissolution: Dissolve benzo[a]anthracene in a suitable organic solvent (e.g., acetonitrile) in a round-bottom flask.
- Reagent Addition: Add N-bromosuccinimide (NBS) to the solution at room temperature. The molar ratio of NBS to benzo[a]anthracene would need to be optimized to favor mono-bromination.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Once the starting material is consumed, quench the reaction with water and extract the organic products with a solvent such as dichloromethane.
- Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product would then be purified by column chromatography on silica gel to isolate the **4-Bromobenzo[a]anthracene** isomer.

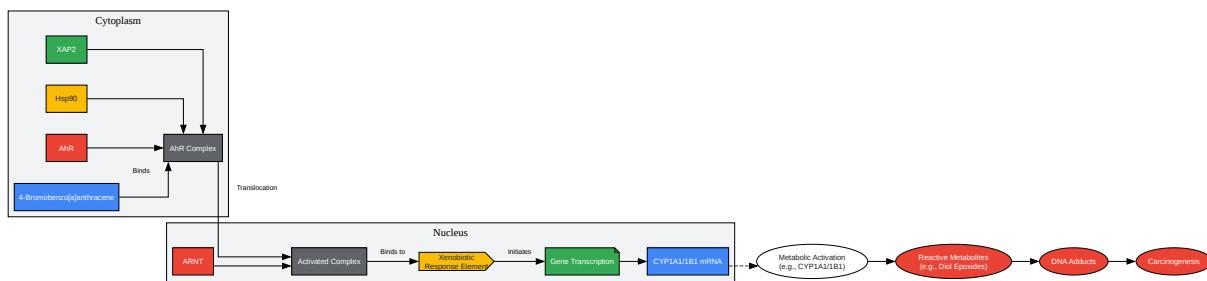
Reactivity:

The reactivity of **4-Bromobenzo[a]anthracene** is expected to be characteristic of a polycyclic aromatic hydrocarbon. The bromine substituent can influence its electronic properties and serve as a handle for further functionalization through reactions such as cross-coupling.^[5] The electron-withdrawing nature of the bromine atom may slightly deactivate the aromatic ring towards further electrophilic substitution compared to the parent benzo[a]anthracene. The introduction of the bromine atom also provides a site for nucleophilic aromatic substitution or the formation of organometallic reagents.

Spectroscopic Data

Specific spectroscopic data for **4-Bromobenzo[a]anthracene** is not available in the provided search results. However, expected spectral characteristics can be predicted based on its structure and data for similar compounds.

Spectroscopic Technique	Expected Characteristics
¹ H NMR	A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the brominated ring will be influenced by the bromine substituent, potentially leading to slight downfield shifts compared to the parent compound.
¹³ C NMR	Multiple signals in the aromatic region (typically δ 120-140 ppm). The carbon atom directly bonded to the bromine will show a characteristic signal, and the chemical shifts of other carbons will be influenced by the substituent.
Mass Spectrometry (MS)	A molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is characteristic of a monobrominated compound, would be expected at m/z 306 and 308, respectively.
Infrared (IR) Spectroscopy	Characteristic C-H stretching vibrations of aromatic compounds (around $3000-3100\text{ cm}^{-1}$), C=C stretching vibrations of the aromatic rings (around $1400-1600\text{ cm}^{-1}$), and a C-Br stretching vibration (typically in the fingerprint region below 1000 cm^{-1}).


Potential Biological Activity and Toxicology

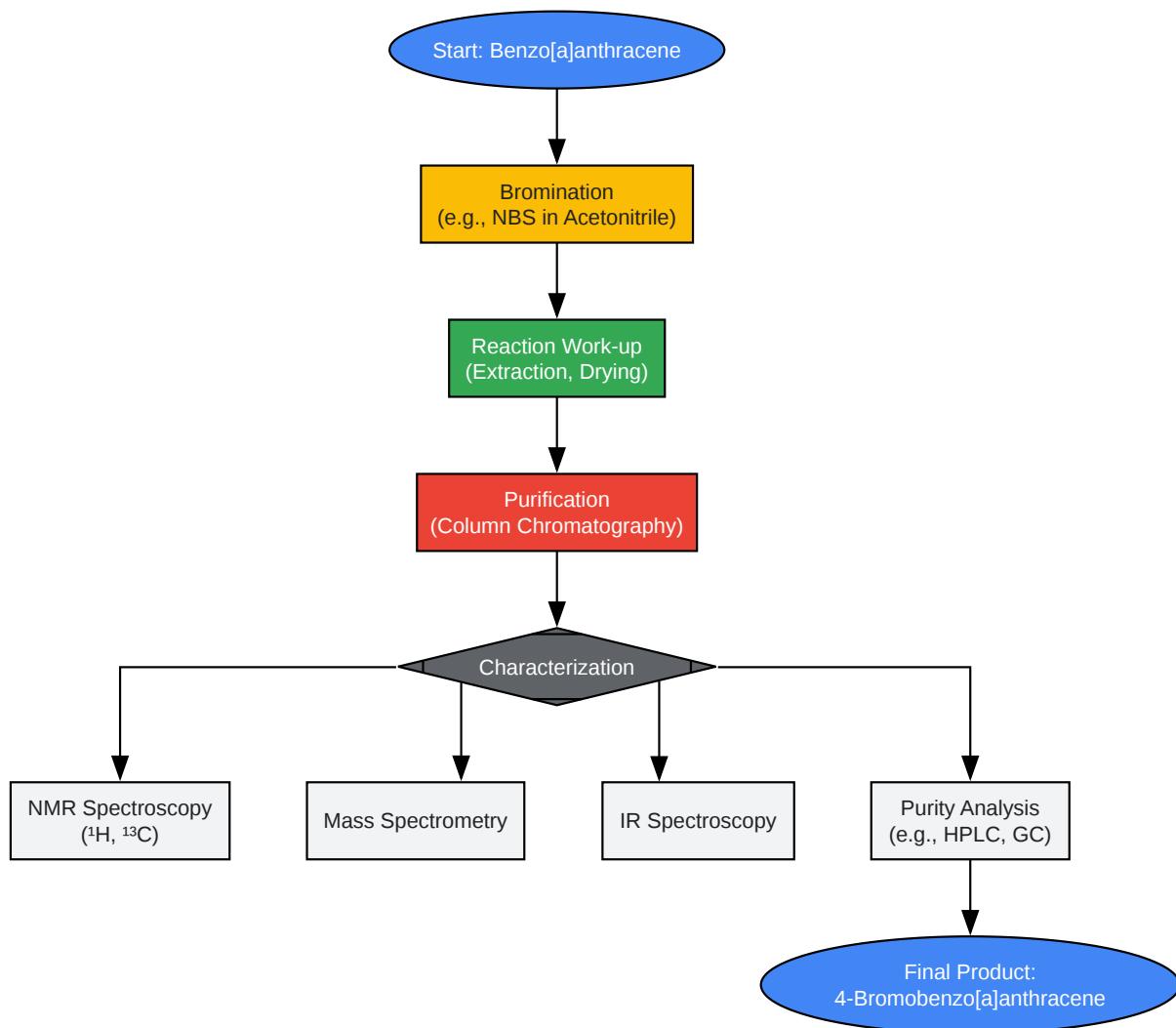
Specific toxicological studies on **4-Bromobenzo[a]anthracene** have not been identified. However, the toxicology of brominated PAHs, in general, is an area of growing concern.

Brominated PAHs are considered emerging persistent organic pollutants and can exhibit toxicity similar to dioxins.^{[6][7][8]} They are often formed during industrial thermal processes and have been detected in environmental samples.^{[6][9]} Like their parent PAHs, brominated derivatives are often carcinogenic.^[10]

Aryl Hydrocarbon Receptor (AhR) Activation:

A key mechanism for the toxicity of many PAHs is their ability to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[11][12][13][14] Activation of the AhR can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), which are involved in the metabolic activation of PAHs to carcinogenic diol epoxides. These reactive metabolites can then bind to DNA, leading to mutations and potentially initiating cancer. It is highly probable that **4-Bromobenzo[a]anthracene**, as a PAH derivative, can also act as an AhR agonist.

[Click to download full resolution via product page](#)


Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for **4-Bromobenzo[a]anthracene**.

Applications

4-Bromobenzo[a]anthracene has potential applications in materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs).^[15] The benzo[a]anthracene core provides a conjugated system conducive to luminescence, and the bromine atom can be used to further modify the molecule's electronic properties and emission characteristics.^[15]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of **4-Bromobenzo[a]anthracene**, based on the inferred synthetic route and standard analytical techniques.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the synthesis and characterization of **4-Bromobenzo[a]anthracene**.

Conclusion

4-Bromobenzo[a]anthracene is a halogenated derivative of the polycyclic aromatic hydrocarbon benzo[a]anthracene. While specific experimental data on this compound is

scarce, its properties and reactivity can be largely inferred from the extensive knowledge of its parent compound and other related PAHs. It holds potential for applications in materials science, but its biological effects, likely mediated through the aryl hydrocarbon receptor, warrant careful consideration due to the known toxicity of brominated PAHs. Further research is needed to fully elucidate the specific chemical and biological properties of **4-Bromobenzo[a]anthracene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-bromobenzo(A)anthracene|61921-39-9-Suzhou Sinosun Imp.&Exp. Corporation [szsinosun.com]
- 3. 4-Bromobenzo[a]anthracene | 61921-39-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Levels, profiles and potential human health risks of brominated and parent polycyclic aromatic hydrocarbons in soils around three different types of industrial areas in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Occurrence of chlorinated and brominated polycyclic aromatic hydrocarbons from electric arc furnace for steelmaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl-hydrocarbon receptor activation regulates constitutive androstane receptor levels in murine and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]

- 14. AOP Report: Aryl Hydrocarbon Receptor (Ahr) Activation Leads to Early Life Stage Mortality via Sox9 Repression Induced Craniofacial and Cardiac Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arborpharmchem.com [arborpharmchem.com]
- To cite this document: BenchChem. [4-Bromobenzo[a]anthracene CAS number 61921-39-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265999#4-bromobenzo-a-anthracene-cas-number-61921-39-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com